
2-Ethyl-4-chloro-3-methyl-quinoline
説明
2-Ethyl-4-chloro-3-methyl-quinoline is an organic chemical synthesis intermediate . It is a type of quinoline, which is a versatile synthetic building block in various natural products .
Synthesis Analysis
The synthesis of substituted quinolines like 2-chloro-3-formyl-8-methyl Quinoline has been developed through Vilsmeier-Haack reagent, which is highly efficient, simple, and convenient . This method has high yields, uses less raw material, and takes less time to complete the reaction .Molecular Structure Analysis
The 13C NMR spectrum revealed the presence of two typical methylene carbons and carboxyl carbon at 66.32, 70.16 and 169.10 ppm, respectively, together with 21 quinoline and benzene ring carbon signals in the aromatic range of 93.66–154.68 ppm .Chemical Reactions Analysis
The 2-methyl group in substituted 4(3 H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives . The unexpected chlorination reaction might be closely related to the sealed condition and high reaction temperature .Physical And Chemical Properties Analysis
This compound appears as white to beige crystalline needles or crystals .科学的研究の応用
1. Neurological Disease Pathogenesis
2-Ethyl-4-chloro-3-methyl-quinoline derivatives, like quinolinic acid, have been implicated in the pathogenesis of human neurological diseases. Studies have shown that 4-chloro-3-hydroxyanthranilate, an inhibitor of 3-hydroxyanthranilate-3,4-dioxygenase, can attenuate quinolinic acid accumulations in the brain, potentially mitigating the progression of neurological deficits in conditions like spinal cord injury. This suggests a potential therapeutic application in neurological diseases characterized by excitotoxicity or neuroinflammation (Blight, Cohen, Saito, & Heyes, 1995) (Heyes, Hutto, & Markey, 1988).
2. Antileishmanial and Antiviral Activities
2-Substituted quinolines have demonstrated promising antileishmanial activity in both cutaneous and visceral leishmaniasis murine models. Quinoline compounds have shown significant reduction in parasite burdens, indicating potential as treatments for leishmaniasis. Moreover, the double antileishmanial and antiviral activities of these compounds suggest a potential role in treating co-infections of Leishmania and human immunodeficiency virus (Nakayama et al., 2005) (Fournet et al., 1993).
3. Inhibition of Gastric Acid Secretion
4-(Phenylamino)quinoline-3-carboxamides, which are chemically related to this compound, have been synthesized and evaluated for their anti-secretory activity against histamine-induced gastric acid secretion in rats, indicating potential applications as anti-ulcer agents. This suggests a therapeutic utility in disorders related to gastric acid secretion (Uchida et al., 1995).
4. Disease-Modifying Antirheumatic Drugs (DMARDs)
Quinoline derivatives have been studied as potential DMARDs, showing potent anti-inflammatory effects in models of rheumatoid arthritis. These compounds, particularly those with certain heteroaryl moieties, have demonstrated strong anti-inflammatory effects, suggesting potential therapeutic roles in treating inflammatory diseases and conditions involving bone resorption (Baba et al., 1996) (Baba et al., 1999).
5. Memory and Cognitive Function
This compound derivatives have also been studied for their effects on memory and cognitive function. Compounds like 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate have shown promise in ameliorating memory impairment in animal models, potentially offering new avenues for treating conditions like Alzheimer's disease (Isomae et al., 2003).
作用機序
Quinoline and its derivatives can be synthesized through various methods, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with quinoline-based compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
生化学分析
Biochemical Properties
2-Ethyl-4-chloro-3-methyl-quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in the downregulation of signaling pathways that are essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to bind to albumin, which facilitates its transport in the bloodstream and its distribution to various tissues.
特性
IUPAC Name |
4-chloro-2-ethyl-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSKCJYHHSWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


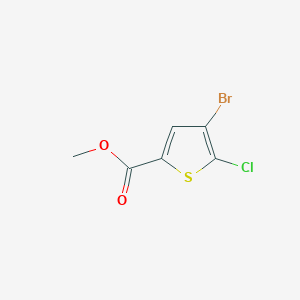
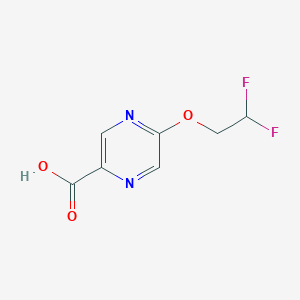

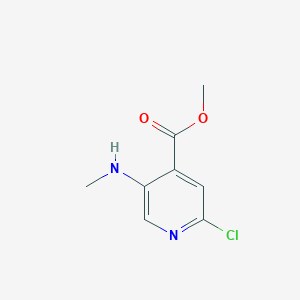
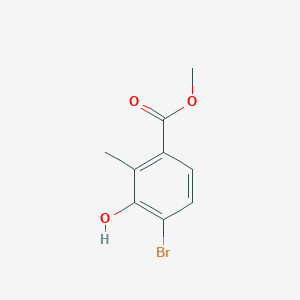
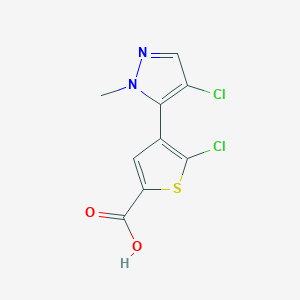
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)
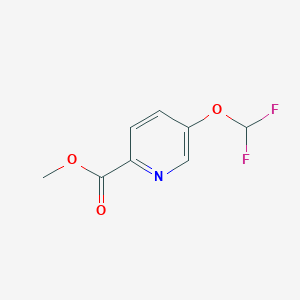

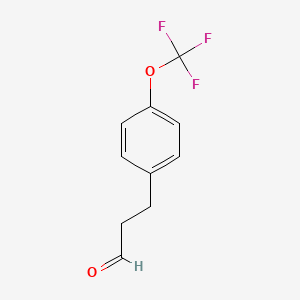
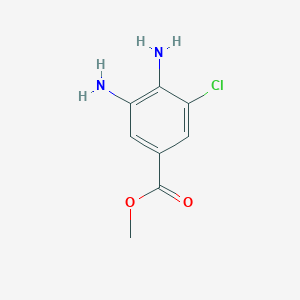
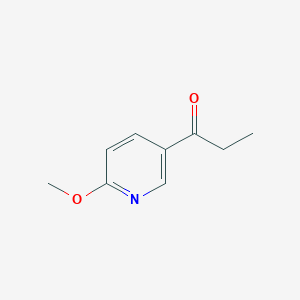
![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

